3-(3,4-Diphenylphenyl)propan-1-ol

Antithrombotic Platelet Aggregation In Vitro Pharmacology

Sourcing specific research probes with verified pharmacological activity remains a critical bottleneck. CAS 186835-06-3 is a defined antithrombotic tool essential for studying platelet inhibition beyond COX pathways. - Inhibits aggregation by ADP, collagen, arachidonic acid, and thrombin. - Blocks thrombin-induced intracellular Ca²⁺ mobilization, unlike ASA. - Demonstrates oral bioavailability for in vivo thrombosis models. Ensure experimental fidelity with this exact terphenyl architecture, supplied with rigorous quality documentation.

Molecular Formula C21H20O
Molecular Weight 288.4 g/mol
CAS No. 186835-06-3
Cat. No. B071949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Diphenylphenyl)propan-1-ol
CAS186835-06-3
Synonyms3-((1,1'2',1'')-3'-terphenyl)propanol
F 050
F-050
F050
Molecular FormulaC21H20O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3
InChIInChI=1S/C21H20O/c22-15-7-8-17-13-14-20(18-9-3-1-4-10-18)21(16-17)19-11-5-2-6-12-19/h1-6,9-14,16,22H,7-8,15H2
InChIKeyRWGNIRFXQDNZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Diphenylphenyl)propan-1-ol (F-050): Properties & Thrombosis Research


3-(3,4-Diphenylphenyl)propan-1-ol (CAS 186835-06-3), also known as F-050 or 3-([1:1',2':1'']-3'-terphenyl)propanol, is an organic alcohol with the molecular formula C21H20O and a molecular weight of 288.38 g/mol [1]. Physicochemical data indicate a density of 1.08 g/cm³, a boiling point of 428 °C at 760 mmHg, and a calculated LogP of approximately 4.95 [1]. The compound has been indexed in authoritative databases like MeSH since 1998, with the unique ID C110049 [2], highlighting its long-standing presence in scientific literature. It is primarily investigated as a biochemical tool in antithrombotic research, where its specific molecular architecture—featuring a terphenyl core with a propanol side chain—differentiates it from simpler aromatic alcohols.

Why F-050 Cannot Be Substituted in Thrombosis Research


Substituting F-050 with a generic alcohol or even a closely related compound like 1,1,2-triphenyl-1-propanol (CAS 38610-96-7) is not scientifically valid due to the unique structure-activity relationship (SAR) governing its pharmacological profile [1]. The specific 1,1':2',1''-terphenyl arrangement of F-050 is critical for its interaction with biological targets involved in platelet aggregation, as demonstrated in comparative studies with acetylsalicylic acid (ASA) [2]. Unlike ASA, F-050's mechanism includes inhibition of thrombin-induced intracellular calcium mobilization and protection against hypotonic hemolysis, activities directly tied to its distinct molecular topology [2]. Generic substitution would introduce an entirely different chemical entity with unverified and likely divergent biological behavior, invalidating experimental reproducibility and compromising research outcomes. Therefore, procurement of the exact CAS 186835-06-3 compound is essential for any study referencing the established F-050 literature.

F-050 vs. Comparators: Differential Evidence


Broader Antiplatelet Spectrum vs. ASA

In a direct head-to-head comparison, F-050 demonstrated a wider spectrum of action than acetylsalicylic acid (ASA) by inhibiting platelet aggregation induced by five different agonists, whereas the study implies ASA's activity was more limited [1].

Antithrombotic Platelet Aggregation In Vitro Pharmacology

Inhibition of Hypotonic Hemolysis vs. ASA

F-050 exhibited a unique cytoprotective property not shared by ASA. Specifically, F-050 inhibited erythrocyte hemolysis induced by hypotonic NaCl, while ASA demonstrated no inhibitory effect under the same conditions [1].

Hemolysis Membrane Stabilization Ex Vivo Pharmacology

Platelet Calcium Signaling Inhibition vs. ASA

F-050, but not ASA, was shown to inhibit the increase in platelet intracellular calcium ([Ca2+]i) caused by thrombin stimulation in guinea pigs [1]. This demonstrates a key divergence in their cellular mechanisms of action.

Calcium Signaling Thrombin Platelet Activation

Oral Antithrombotic Efficacy in Vivo

F-050 demonstrated significant in vivo efficacy, which is critical for its utility beyond simple in vitro assays. Orally administered F-050 inhibited platelet aggregation ex vivo and significantly reduced thrombus formation in an extracorporeal circulation thrombosis model in guinea pigs [1].

In Vivo Pharmacology Thrombosis Model Oral Bioavailability

Lipophilicity vs. Structural Analog

F-050 possesses a calculated LogP of 4.95, indicative of high lipophilicity [1]. While direct experimental comparison data with a specific analog is lacking, this value can be contrasted with structurally similar compounds. For instance, a close isomer, 1,1,2-triphenyl-1-propanol (CAS 38610-96-7), has a reported LogP of 5.13 [2], suggesting subtle differences in three-dimensional arrangement of phenyl rings can impact key physicochemical properties like lipophilicity, which in turn influences membrane permeability and protein binding.

Lipophilicity Molecular Modeling Physicochemical Properties

F-050: Validated Research Applications


In Vitro Platelet Activation Pathways

Researchers investigating platelet biology can utilize F-050 as a tool compound to inhibit aggregation induced by a broad panel of agonists, including ADP, collagen, arachidonic acid, and thrombin [1]. Its wider spectrum of action compared to ASA [1] makes it particularly suitable for experimental setups aiming to block multiple upstream activation signals simultaneously, for example, when characterizing the relative contribution of different pathways in disease models or patient samples.

Non-Cyclooxygenase Antithrombotic Mechanisms

F-050 serves as a critical probe for exploring antithrombotic mechanisms independent of the cyclooxygenase pathway. Its demonstrated ability to inhibit thrombin-induced intracellular calcium mobilization, a property not shared by ASA [1], allows researchers to specifically investigate signaling events downstream of protease-activated receptors (PARs) and the role of calcium flux in platelet activation and thrombus stability, potentially identifying new therapeutic targets.

Erythrocyte Cytoprotection Studies

The unique property of F-050 to inhibit hypotonic hemolysis [1] makes it a valuable compound for research into membrane stabilization and cytoprotection. It can be employed in ex vivo assays on erythrocytes to study the mechanisms of osmotic fragility and cell lysis. Furthermore, this property could be explored in more complex vascular injury models to determine if this membrane-stabilizing effect translates to protection of endothelial cells or contributes to overall vascular integrity beyond its antiplatelet action.

Oral Antithrombotic Efficacy in Rodent Models

For in vivo pharmacology studies, F-050 is a proven tool due to its oral bioavailability and efficacy in reducing thrombus formation in a guinea pig extracorporeal circulation model [1]. Researchers can use F-050 as a positive control or as a reference compound when establishing new in vivo thrombosis models, evaluating the efficacy of novel antithrombotic candidates, or studying the pathophysiology of thrombus development in a whole-organism context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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